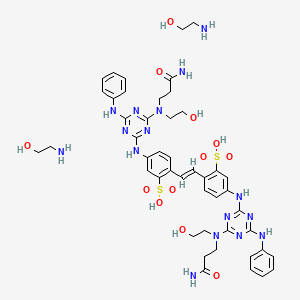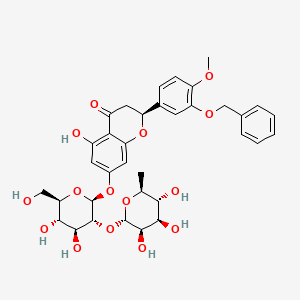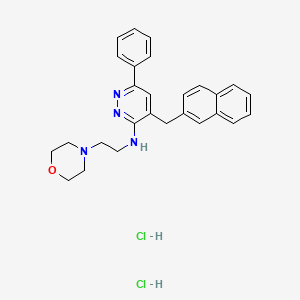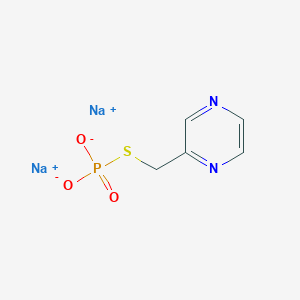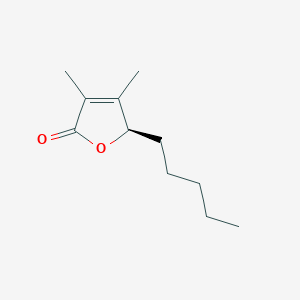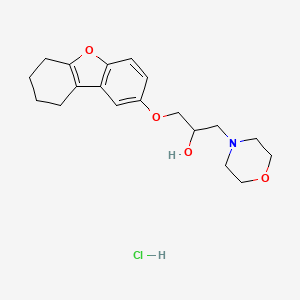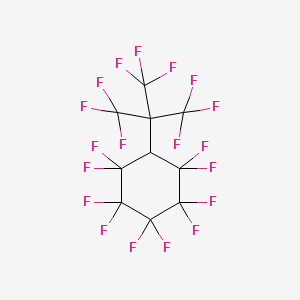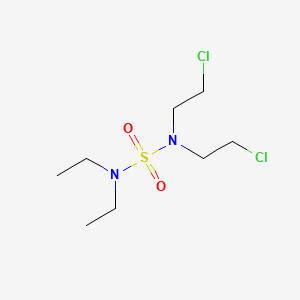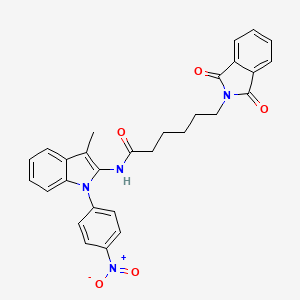
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by its unique structural features, including a hexanamide group, a dioxo group, and a nitrophenyl-indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- typically involves multi-step organic reactions. The process may include the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Hexanamide Group: The hexanamide group can be introduced via amidation reactions using appropriate amine and acid derivatives.
Incorporation of the Dioxo Group: The dioxo group can be introduced through oxidation reactions.
Attachment of the Nitrophenyl-Indole Moiety: The nitrophenyl-indole moiety can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact mechanism depends on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole-2-hexanamide: A simpler analog without the dioxo and nitrophenyl-indole groups.
1,3-Dihydro-1,3-dioxo-N-(3-methyl-1H-indol-2-yl): Lacks the hexanamide and nitrophenyl groups.
N-(3-Methyl-1-(4-nitrophenyl)-1H-indol-2-yl): Does not contain the isoindole and dioxo groups.
Uniqueness
The uniqueness of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-(4-nitrophenyl)-1H-indol-2-yl)- lies in its combination of structural features, which may confer distinct chemical and biological properties
Properties
CAS No. |
138349-44-7 |
|---|---|
Molecular Formula |
C29H26N4O5 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-1-(4-nitrophenyl)indol-2-yl]hexanamide |
InChI |
InChI=1S/C29H26N4O5/c1-19-22-9-6-7-12-25(22)32(20-14-16-21(17-15-20)33(37)38)27(19)30-26(34)13-3-2-8-18-31-28(35)23-10-4-5-11-24(23)29(31)36/h4-7,9-12,14-17H,2-3,8,13,18H2,1H3,(H,30,34) |
InChI Key |
JFXOBIOHTPXLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



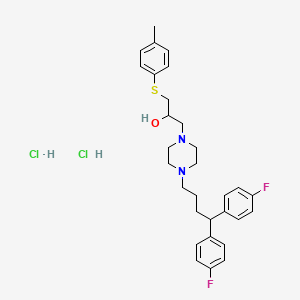
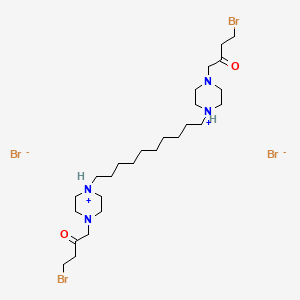
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
